2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-[(4-butyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide features a benzothiadiazine-1,1-dioxide core substituted with a butyl group at position 4 and a sulfanyl (-S-) linker at position 2. The sulfanyl group bridges to an acetamide moiety, which is further substituted with a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-4-5-12-24-18-8-6-7-9-19(18)29(26,27)23-21(24)28-14-20(25)22-17-11-10-15(2)16(3)13-17/h6-11,13H,4-5,12,14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSAPYPASDXXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiadiazine ring and subsequent functionalization to introduce the butyl and dimethylphenyl groups. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, potentially converting the compound into amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Benzothiadiazine vs. Thiazolidinone and Pyrazole Derivatives
- Benzothiadiazine-1,1-dioxide : The target compound’s core is a seven-membered 1,2,4-benzothiadiazine ring with two sulfonyl oxygen atoms. This system is electron-deficient due to the sulfonyl groups, which may enhance stability and influence intermolecular interactions .
- Thiazolidinone: describes a compound with a five-membered thiazolidin-2,4-dione ring. This ring is less rigid than benzothiadiazine and may confer different conformational flexibility and hydrogen-bonding capabilities .
- Pyrazole : In , a pyrazol-4-yl group is present, which is aromatic and planar. Pyrazole derivatives often exhibit strong hydrogen-bonding and coordination properties .
Table 1: Core Heterocycle Comparison
Substituent Effects on Physicochemical Properties
Hydrophobic vs. Polar Substituents
- 3,4-Dimethoxyphenyl () : Methoxy groups introduce polarity and hydrogen-bond acceptors, which may improve solubility but reduce passive diffusion .
Table 2: Substituent Impact on Properties
*Estimated based on substituent contributions.
Hydrogen-Bonding and Crystal Packing
- Target Compound : The acetamide N-H and sulfonyl O atoms likely form intermolecular hydrogen bonds, similar to the R²²(10) dimers observed in .
- Compound : Exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, influenced by steric and electronic effects .
Biological Activity
The compound 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, often referred to as a benzothiadiazin derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 391.5 g/mol. The structure includes a benzothiadiazin moiety linked to an acetamide group, which is crucial for its biological activity.
Research indicates that compounds similar to benzothiadiazines exhibit various biological activities, including anti-inflammatory and antimicrobial effects. The mechanism of action is believed to involve:
- Inhibition of Enzymatic Activity : The dioxo group in the benzothiadiazin structure may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : This compound may interact with various receptors in the body, modulating physiological responses.
Antimicrobial Activity
Studies have shown that benzothiadiazine derivatives possess significant antimicrobial properties. For instance, a related compound demonstrated efficacy against both gram-positive and gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Benzothiadiazine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action can be particularly beneficial in conditions such as arthritis and other inflammatory disorders.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzothiadiazine derivatives, including our compound of interest. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 15 µg/mL.
- Anti-inflammatory Research : In another investigation focusing on inflammatory diseases, the compound was administered in animal models of arthritis. The results showed a significant reduction in swelling and pain scores compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antimicrobial | MIC against Staphylococcus aureus | Study 1 |
| Anti-inflammatory | Reduction in arthritis symptoms | Study 2 |
Q & A
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are critical for structural confirmation. NMR identifies proton and carbon environments, MS validates molecular weight and fragmentation patterns, and IR detects functional groups like sulfonyl and acetamide moieties. High-performance liquid chromatography (HPLC) is recommended for purity assessment .
Q. What are the common chemical reactions this compound undergoes, and what reagents are typically used?
The compound undergoes oxidation (e.g., with hydrogen peroxide to form sulfoxides), reduction (e.g., sodium borohydride for thiol generation), and nucleophilic substitution at reactive sites like the sulfanyl group. Electrophilic aromatic substitution may occur at the dimethylphenyl ring under acidic conditions .
Q. What are the standard protocols for confirming the compound’s stability under various pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C, followed by HPLC analysis to monitor degradation. Accelerated stability testing under UV light or oxidative/reductive environments (e.g., H₂O₂ or NaBH₄) is recommended to identify labile functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Key parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (60–80°C for sulfanyl group coupling), and catalyst selection (e.g., Pd/C for cross-coupling reactions). Sequential addition of reagents and inert atmosphere (N₂/Ar) minimize side reactions .
Q. How can molecular docking studies be designed to elucidate interactions with biological targets?
Use X-ray crystallography or cryo-EM structures of target proteins (e.g., enzymes or receptors) for docking simulations. Software like AutoDock Vina or Schrödinger Suite can model binding poses, with scoring functions prioritizing hydrogen bonding (acetamide group) and hydrophobic interactions (butyl and dimethylphenyl groups). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in biological activity data across studies?
Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal methods (e.g., Western blotting vs. ELISA) to confirm activity. Replicate studies with independently synthesized batches to rule out purity-related discrepancies. Meta-analyses of dose-response curves and statistical power assessments are critical .
Q. How do structural modifications at the sulfanyl or acetamide groups influence pharmacokinetic properties?
Introducing electron-withdrawing groups (e.g., trifluoromethoxy) at the acetamide moiety enhances metabolic stability by reducing cytochrome P450 oxidation. Replacing the sulfanyl group with sulfone improves aqueous solubility but may reduce membrane permeability. Pharmacokinetic profiling (e.g., plasma half-life, LogP) should guide optimization .
Q. What methodologies assess the compound’s potential as a biochemical probe for target validation?
Use CRISPR/Cas9 knockout models to confirm target specificity. Competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) quantify cellular uptake. RNA-seq or proteomics can identify off-target effects. Dose-dependent rescue experiments (e.g., adding recombinant protein) validate mechanism of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
